The synthesis of leridistim involves several advanced biotechnological methods. Key steps include:
Leridistim's molecular structure can be characterized by its dual receptor-binding capabilities. It consists of a G-CSF moiety that binds to G-CSF receptors on hematopoietic progenitor cells, promoting neutrophil production, and an IL-3 moiety that enhances hematopoiesis through IL-3 receptor activation.
Leridistim undergoes various chemical reactions during its synthesis and modification processes:
Leridistim exerts its effects through the following mechanisms:
Pharmacokinetic studies have shown that pegylated leridistim has an elimination half-life ranging from 7.8 to 33 hours depending on administration routes and patient conditions .
Leridistim has significant applications in clinical settings:
Leridistim (Myelopoietin) is a genetically engineered chimeric cytokine designed to simultaneously engage interleukin-3 (IL-3) and granulocyte colony-stimulating factor (G-CSF) receptors. Its architecture fuses functional domains of human IL-3 and G-CSF into a single polypeptide chain (molecular weight: 34,830 Da), enabling bivalent binding. Surface plasmon resonance studies confirm its ability to bind both receptors concurrently, creating a synergistic signaling complex. This dual-specificity architecture results in enhanced hematopoietic activity compared to native cytokines administered individually or in combination [1] [7].
The binding kinetics reveal critical distinctions:
Table 1: Receptor Binding Affinities of Leridistim
Target Receptor | Leridistim IC₅₀ (nM) | Native Cytokine IC₅₀ (nM) |
---|---|---|
G-CSFR | 0.96 | G-CSF: 1.0 |
IL-3Rα (isolated) | 85 | rhIL-3: 162 |
IL-3Rαβc (co-expressed with G-CSFR) | 2 | rhIL-3: 3.5 |
Signaling studies demonstrate that Leridistim induces:
Leridistim was synthesized using recombinant DNA technology in Escherichia coli. Key engineering steps included:
A breakthrough formulation employed DepoFoam multivesicular liposomes for sustained release:
As a bacterially expressed protein, Leridistim lacks eukaryotic PTMs (e.g., N-glycosylation), but undergoes critical chemical modifications during purification and formulation:
Table 2: Stability Indicators of Leridistim Formulations
Parameter | Free Leridistim | DepoFoam-Encapsulated |
---|---|---|
Aggregate Formation | >15% after 7 days | <5% after 14 days |
Receptor Binding Retention | 70% at day 10 | 95% at day 10 |
Bioactivity Half-life | 6–8 hours in vivo | 9–10 days in vivo |
Glycosylation is absent in Leridistim (advantageous for batch consistency), but its stability relies on:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1